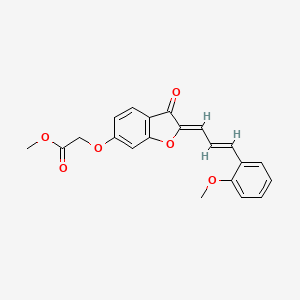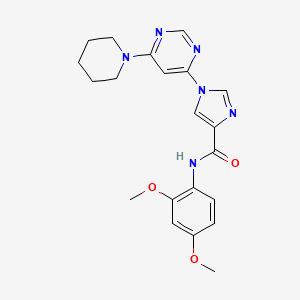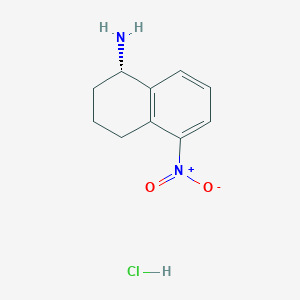
Propanoic acid, 2-cyano-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-cyano-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C8H13NO2 . It contains a total of 23 bonds: 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), and 1 nitrile (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 Carbon atoms, 13 Hydrogen atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It contains an ester functional group (COO), a nitrile group (CN), and a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
Esters like this compound can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is split into a carboxylic acid and an alcohol in the presence of water. This reaction can be catalyzed by either an acid or a base .Mechanism of Action
Propanoic acid, 2-cyano-, 1,1-dimethylethyl ester is an organocyanide compound, which means that it contains a carbon-nitrogen triple bond. This triple bond is reactive, and can undergo a variety of reactions with other molecules, including nucleophilic substitution, electrophilic addition, and radical addition. The reactivity of the triple bond allows this compound to be used as an intermediate in the synthesis of other compounds, as well as in the study of the mechanism of action of certain drugs.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have antibacterial, antifungal, and antiviral properties. It has also been shown to have an inhibitory effect on the growth of certain cancer cells, and to have anti-inflammatory and analgesic effects. In addition, it has been shown to reduce the levels of certain hormones, including testosterone and cortisol, and to reduce the levels of certain enzymes, including cyclooxygenase-2.
Advantages and Limitations for Lab Experiments
Propanoic acid, 2-cyano-, 1,1-dimethylethyl ester has several advantages and limitations when used in laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized. It is also highly reactive, which makes it useful for synthesizing a variety of compounds. However, it is also highly toxic and flammable, and should be handled with extreme caution.
Future Directions
Propanoic acid, 2-cyano-, 1,1-dimethylethyl ester has a wide range of potential uses in scientific research. In the future, it could be used to study the mechanism of action of certain drugs, as well as to study the biochemical and physiological effects of certain compounds. It could also be used to develop new pharmaceuticals and agrochemicals, as well as to synthesize polymers, dyes, and other organic compounds. Additionally, it could be used to study the effects of environmental pollutants, and to develop new methods for the synthesis of organic compounds.
Synthesis Methods
Propanoic acid, 2-cyano-, 1,1-dimethylethyl ester can be synthesized by the reaction of propanoic acid and potassium cyanide in an aqueous medium. The reaction is catalyzed by a base, such as sodium hydroxide. The reaction yields a solution of this compound and potassium carbonate.
Scientific Research Applications
Propanoic acid, 2-cyano-, 1,1-dimethylethyl ester has been used in scientific research for a variety of purposes, including the synthesis of pharmaceuticals and agrochemicals, as well as the production of polymers, dyes, and other organic compounds. It has also been used to study the mechanism of action of certain drugs, as well as to study the biochemical and physiological effects of certain compounds.
properties
IUPAC Name |
tert-butyl 2-cyanopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZMTZSKYRBPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66476-82-2 |
Source


|
| Record name | tert-butyl 2-cyano-2-methylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2621599.png)

![1-(3-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2621603.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2621604.png)


![N-[4-(4-Methylpyrimidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2621609.png)
![2-(2-(4-(2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2621613.png)
![4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid](/img/structure/B2621614.png)
![2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2621617.png)
![1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2621620.png)
